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Introduction
Deschloronorketamine (DCNK) is an arylcyclohexylamine that is a metabolite of

deschloroketamine.[1] As a structural analog of ketamine, it is of significant interest to the

scientific community for its potential pharmacological and toxicological properties. This

technical guide provides a comprehensive overview of the available spectroscopic data for

Deschloronorketamine Hydrochloride and its closely related analog, deschloroketamine. It

also outlines detailed experimental protocols for the analytical techniques used in their

characterization and proposes a putative signaling pathway based on the well-established

mechanism of action of related compounds.

Spectroscopic Data
Due to the limited availability of published spectroscopic data specifically for

Deschloronorketamine Hydrochloride, this section presents data for the closely related and

structurally similar compound, Deschloroketamine. It is important to note that while the core

structure is the same, the absence of the N-methyl group in Deschloronorketamine will result in

subtle differences in the spectra.
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Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and structural elucidation of novel

psychoactive substances. The fragmentation patterns observed in Gas Chromatography-Mass

Spectrometry (GC-MS) provide a molecular fingerprint.

Table 1: GC-MS Fragmentation Data for Deschloroketamine[2][3][4]

Mass-to-Charge Ratio (m/z) Putative Fragment Interpretation

203 Molecular Ion [M]+

175 [M - CO]+

174 [M - C2H5N]+

160 [M - C3H7N]+

147 [C10H11O]+

146 [C10H10O]+

132 [C9H10N]+

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms within a molecule. While specific NMR data for Deschloronorketamine
Hydrochloride is not readily available, the data for Deschloroketamine serves as a valuable

reference.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Deschloroketamine (Note: Actual values

may vary depending on solvent and experimental conditions)[2][3][5]
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¹H NMR ¹³C NMR

Chemical Shift (ppm) Putative Assignment

7.20 - 7.50 Aromatic protons

3.00 - 3.20 -CH- (Cyclohexanone)

2.40 - 2.60 -CH2- (Cyclohexanone)

2.20 -NCH3

1.60 - 2.00 -CH2- (Cyclohexanone)

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
Specific IR and UV-Vis spectroscopic data for Deschloronorketamine Hydrochloride are not

publicly available at this time. For arylcyclohexylamines, IR spectroscopy would be expected to

show characteristic peaks for the carbonyl (C=O) stretch of the cyclohexanone ring (around

1715 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. UV-Vis

spectroscopy would likely show absorption bands corresponding to the phenyl chromophore.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

arylcyclohexylamines like Deschloronorketamine Hydrochloride, based on methods reported

for related compounds.[2][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A solution of the analyte is prepared in a suitable organic solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15551615?utm_src=pdf-body
https://www.benchchem.com/product/b15551615?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26661982/
https://www.researchgate.net/publication/351312488_Method_development_for_the_identification_of_methoxpropamine_2-fluoro-deschloroketamine_and_deschloroketamine_and_their_main_metabolites_in_blood_and_hair_and_forensic_application
https://pubmed.ncbi.nlm.nih.gov/33971504/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to

280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 550.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Sample Preparation
Gas Chromatography Mass Spectrometry

Deschloronorketamine
Hydrochloride Methanol 1 mg/mL Solution Injector 250°C Column (HP-5MS) Temp Program Ion Source EI, 70 eV Mass Analyzer Quadrupole Detector Data

Click to download full resolution via product page

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide

(DMSO-d₆)) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as

an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Proposed Signaling Pathway
Arylcyclohexylamines, including ketamine and its analogs, are known to exert their primary

effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8][9][10] Based

on the well-documented signaling cascade of ketamine, a putative signaling pathway for

Deschloronorketamine is proposed below.

Deschloronorketamine, as a non-competitive antagonist, is hypothesized to bind to the PCP

site within the ion channel of the NMDA receptor.[8] This blockade prevents the influx of

calcium ions (Ca²⁺) in response to glutamate binding, thereby inhibiting downstream signaling

cascades that are typically activated by NMDA receptor stimulation. One of the key

downstream pathways affected is the mammalian target of rapamycin (mTOR) signaling

pathway. The inhibition of NMDA receptors by arylcyclohexylamines has been shown to lead to

a disinhibition of pyramidal neurons, resulting in a surge of glutamate release. This glutamate

surge preferentially activates AMPA receptors, leading to the activation of the mTOR pathway,
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which is implicated in synaptogenesis and has been linked to the antidepressant effects of

ketamine.[11]

Deschloronorketamine
Hydrochloride
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Proposed Signaling Pathway of Deschloronorketamine

Conclusion
This technical guide provides a summary of the currently available spectroscopic information

for Deschloronorketamine Hydrochloride, primarily through data from its close analog,

Deschloroketamine. The provided experimental protocols offer a foundational methodology for

the analytical characterization of this compound. The proposed signaling pathway, centered on

NMDA receptor antagonism and subsequent mTOR pathway activation, offers a plausible

mechanism of action based on the known pharmacology of the arylcyclohexylamine class of

compounds. Further research is warranted to obtain specific spectroscopic data for

Deschloronorketamine Hydrochloride and to experimentally validate its precise molecular

signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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